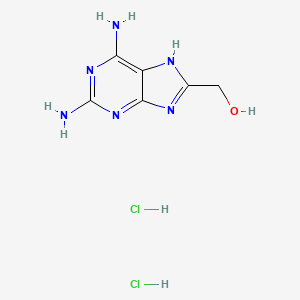
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 2137735-76-1 . It has a molecular weight of 253.09 and its IUPAC name is "(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride” is1S/C6H8N6O.2ClH/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3;;/h13H,1H2,(H5,7,8,9,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride” is a powder that is stored at room temperature . The compound’s molecular weight is 253.09 , and its InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Catalytic Applications
- Methanol as a C1 Building Block : Methanol's role as an abundant and renewable feedstock in chemical synthesis is underdeveloped. However, its use in direct C–C coupling with allenes via a homogenous iridium catalyst demonstrates its potential as a versatile one-carbon building block in creating complex molecules with all-carbon quaternary centers, showcasing the innovative application of methanol in catalysis (Moran et al., 2011).
Environmental Science
- Methanol in Atmospheric Chemistry : The interaction between methanol (CH3OH) and carbon tetrachloride (CCl4) is crucial in atmospheric chemistry, impacting atmospheric ozone depletion and aerosol formation. The study of [CH3OH-CCl4] complexes through matrix isolation infrared spectroscopy and computational analysis reveals significant insights into the specific interactions influencing atmospheric chemical activities and potential for enhancing aerosol formation and deposition of CCl4 (Pal et al., 2020).
Pharmaceuticals
- Drug Synthesis and Functionalization : Utilizing methanol as both a C1 synthon and hydrogen source, a clean and cost-effective method for selective N-methylation of amines employing RuCl3.xH2O as a catalyst has been reported. This approach not only tolerates a wide range of amines but also demonstrates the synthetic value in late-stage functionalization of pharmaceutical agents, highlighting methanol's utility in pharmaceutical synthesis (Sarki et al., 2021).
Materials Science
- Methanol in Materials Engineering : The engineering of E. coli for biological conversion of methanol into specialty chemicals presents a novel application. By incorporating a superior NAD-dependent methanol dehydrogenase and enzymes from the RuMP pathway, this research exemplifies the innovative use of methanol in producing high-value compounds, such as naringenin, within a microbial host, thus expanding methanol's applications into biotechnological and materials science domains (Whitaker et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and its signal word is "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2,6-diamino-7H-purin-8-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O.2ClH/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3;;/h13H,1H2,(H5,7,8,9,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXOWDPUXMWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)
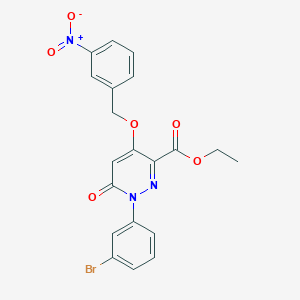
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)
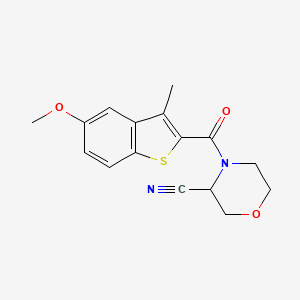
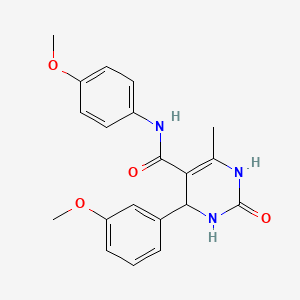
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)
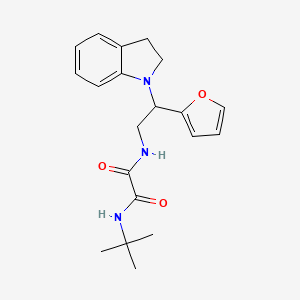
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
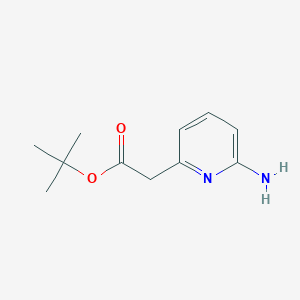
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)
